
N-(2-(3-Amino-2-oxopyridin-1(2H)-yl)ethyl)-N-(tert-butoxycarbonyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-Amino-2-oxopyridin-1(2H)-yl)ethyl)-N-(tert-butoxycarbonyl)glycine is a synthetic organic compound that belongs to the class of amino acid derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-Amino-2-oxopyridin-1(2H)-yl)ethyl)-N-(tert-butoxycarbonyl)glycine typically involves multi-step organic reactions. One common approach is to start with the pyridine derivative, which undergoes amination to introduce the amino group. This is followed by the coupling of the amino-pyridine with a glycine derivative under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like DIPEA. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(3-Amino-2-oxopyridin-1(2H)-yl)ethyl)-N-(tert-butoxycarbonyl)glycine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can yield alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(2-(3-Amino-2-oxopyridin-1(2H)-yl)ethyl)-N-(tert-butoxycarbonyl)glycine involves its interaction with specific molecular targets. The amino and carbonyl groups can form hydrogen bonds with biological molecules, affecting their function. The compound may also inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(3-Amino-2-oxopyridin-1(2H)-yl)ethyl)glycine: Lacks the Boc protecting group.
N-(2-(3-Amino-2-oxopyridin-1(2H)-yl)ethyl)-N-methylglycine: Contains a methyl group instead of the Boc group.
Uniqueness
N-(2-(3-Amino-2-oxopyridin-1(2H)-yl)ethyl)-N-(tert-butoxycarbonyl)glycine is unique due to the presence of the Boc protecting group, which provides stability during synthesis and allows for selective deprotection under mild conditions.
Propriétés
Formule moléculaire |
C14H21N3O5 |
|---|---|
Poids moléculaire |
311.33 g/mol |
Nom IUPAC |
2-[2-(3-amino-2-oxopyridin-1-yl)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C14H21N3O5/c1-14(2,3)22-13(21)17(9-11(18)19)8-7-16-6-4-5-10(15)12(16)20/h4-6H,7-9,15H2,1-3H3,(H,18,19) |
Clé InChI |
UTKVSJDTZIBDDL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(CCN1C=CC=C(C1=O)N)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


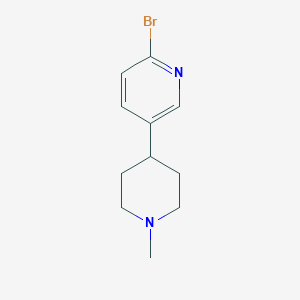


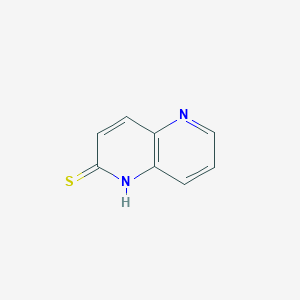
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ol](/img/structure/B12956806.png)

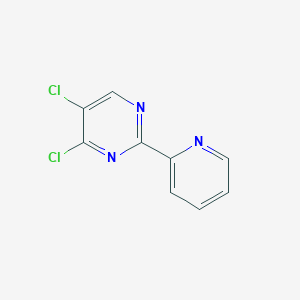
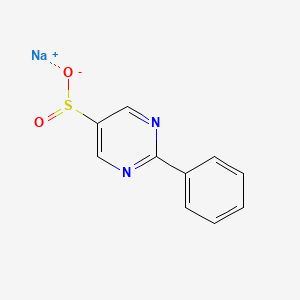
![5-Bromo-6-methylbenzo[c][1,2,5]thiadiazole](/img/structure/B12956847.png)
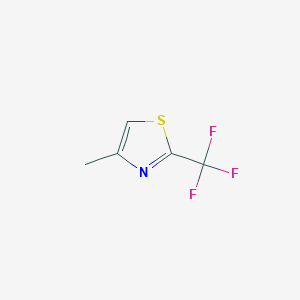
![Endo-methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12956870.png)

![(S)-2-(Azetidin-2-yl)-5-fluoro-3-phenylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B12956893.png)
![3-bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B12956899.png)
